Butyronitrile

Catalog No.
S571120
CAS No.
109-74-0
M.F
C4H7N
CH3CH2CH2CN
C4H7N
M. Wt
69.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyronitrile

CAS Number

109-74-0

Product Name

Butyronitrile

IUPAC Name

butanenitrile

Molecular Formula

C4H7N
CH3CH2CH2CN
C4H7N

Molecular Weight

69.11 g/mol

InChI

InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3

InChI Key

KVNRLNFWIYMESJ-UHFFFAOYSA-N

SMILES

CCCC#N

Solubility

3 % at 77° F (NIOSH, 2016)
0.48 M
Miscible with alc, ether, dimethylformamide
Sol in benzene
In water, 33,000 mg/l at 25 °C.
Solubility in water, g/100ml at 25 °C: 3
(77°F): 3%

Synonyms

N-butyronitrile

Canonical SMILES

CCCC#N

Chemical Synthesis

Butyronitrile is a versatile intermediate in organic synthesis, meaning it can be used to create a variety of other chemicals. It is a valuable building block for the synthesis of numerous compounds, including:

  • N-butylamine: This is a primary amine used in the production of various industrial chemicals, such as rubber additives and pharmaceuticals [Source: National Center for Biotechnology Information, PubChem ]
  • Butanamide: This is an amide used in the production of plasticizers, dyes, and other industrial products [Source: American Chemical Society, Chemistry of Amides ]
  • Butyric acid: This is a carboxylic acid used in the production of flavors, fragrances, and pharmaceuticals [Source: Royal Society of Chemistry, Butyric acid ]

Researchers use butyronitrile in various organic reactions, including:

  • Nucleophilic substitution reactions: In these reactions, butyronitrile acts as an electrophile, readily reacting with various nucleophiles [Source: LibreTexts, Nucleophilic Substitution Reactions ]
  • Condensation reactions: Butyronitrile can participate in condensation reactions to form new carbon-carbon bonds [Source: National Center for Biotechnology Information, PubChem ]

Other Research Applications

Beyond its role in chemical synthesis, butyronitrile has applications in other areas of scientific research:

  • Electrolyte composition: Butyronitrile is sometimes used as a solvent in the development of dye-sensitized solar cells [Source: ResearchGate, Recent progress on ionic liquids as electrolytes for dye-sensitized solar cells ]
  • Solvent: Due to its specific properties, butyronitrile is a useful solvent for various research applications [Source: American Chemical Society, ScienceDirect ]

Butyronitrile, also known as butanenitrile or propyl cyanide, is a chemical compound with the formula C₄H₇N. It is a colorless liquid that is miscible with most polar organic solvents. This compound is primarily recognized for its role as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry .

Butyronitrile is a flammable liquid (flash point: 23 °C) and can readily form explosive vapor-air mixtures []. It is also toxic by inhalation, ingestion, and skin contact. Exposure can cause irritation, dizziness, nausea, and even death in severe cases [].

Hazards:

  • Flammability: High (NFPA Flammability rating: 3) [].
  • Toxicity: Moderate to high (acute toxicity data available in safety datasheets) [].
  • Reactivity: Can decompose at high temperatures, releasing toxic hydrogen cyanide [].

Safety Precautions:

  • Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and respirator [].
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from heat and ignition sources.
  • Properly dispose of waste according to local regulations.
Typical of nitriles. Its reactivity includes:

  • Hydrolysis: Butyronitrile can hydrolyze to form butyric acid and ammonia when treated with water under acidic or basic conditions.
  • Reduction: It can be reduced to butylamine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Ammoxidation: Industrially, it is synthesized through the ammoxidation of n-butanol, where n-butanol reacts with ammonia and oxygen, producing butyronitrile and water .

Butyronitrile exhibits biological activity primarily through its metabolites. It has been studied for its potential effects on various biological pathways, including:

  • Toxicity: Exposure to butyronitrile can lead to symptoms such as dizziness, nausea, and respiratory issues. It is classified as a hazardous substance due to its potential to cause severe health effects upon inhalation or skin contact .
  • Pharmacological Use: It serves as a precursor for the synthesis of amprolium, a drug used in veterinary medicine to treat coccidiosis in poultry .

The primary industrial method for synthesizing butyronitrile is through the ammoxidation of n-butanol. The reaction can be summarized as follows:

C4H10O+NH3+O2C4H7N+3H2O\text{C}_4\text{H}_{10}\text{O}+\text{NH}_3+\text{O}_2\rightarrow \text{C}_4\text{H}_7\text{N}+3\text{H}_2\text{O}

This method involves reacting n-butanol with ammonia and oxygen at elevated temperatures . Other laboratory methods may include the reaction of butyl halides with sodium cyanide.

Butyronitrile has several important applications:

  • Pharmaceuticals: It is primarily used as an intermediate in the synthesis of various drugs, including amprolium and Etifelmine .
  • Chemical Industry: It serves as a solvent and reagent in organic synthesis and can be utilized in polymer production.
  • Agriculture: Its derivatives are used in agricultural chemicals aimed at pest control and animal health .

Studies on the interactions of butyronitrile indicate that it can react vigorously with strong oxidizers, leading to hazardous situations. Its combustion produces toxic gases, including nitrogen oxides and hydrogen cyanide. Proper handling and storage protocols are essential to mitigate these risks .

Several compounds share structural similarities with butyronitrile, including:

Compound NameFormulaUnique Features
AcetonitrileC₂H₃NWidely used as a solvent; lower boiling point.
PropionitrileC₃H₅NUsed in organic synthesis; slightly less toxic.
ValeronitrileC₅H₉NLonger carbon chain; used in pharmaceuticals.

Uniqueness of Butyronitrile

Butyronitrile stands out due to its specific role as a precursor for veterinary drugs and its unique reactivity profile compared to other nitriles. Its distinct properties make it essential for certain synthetic pathways that are not easily replicated by similar compounds.

Physical Description

Butyronitrile appears as a clear colorless liquid. Flash point 76°F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sharp, suffocating odor. [Note: Forms cyanide in the body.]

Color/Form

Colorless liquid

XLogP3

0.5

Boiling Point

244 °F at 760 mm Hg (USCG, 1999)
117.6 °C
117.5 °C @ 760 mm Hg
116-118 °C
244°F

Flash Point

62 °F (USCG, 1999)
76 (24 °C) °F (OPEN CUP)
17 °C
62°F

Vapor Density

2.4 (Air= 1)
Relative vapor density (air = 1): 2.4

Density

0.7936 at 68 °F (USCG, 1999)
0.8091 @ 0 °C/4 °C
Relative density (water = 1): 0.8
0.81

LogP

0.53 (LogP)
log Kow = 0.53
0.5/0.6

Odor

Sharp, suffocating odor.

Melting Point

-171 °F (USCG, 1999)
-111.9 °C
-112 °C
-170°F

UNII

O3V36V0W0M

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

20.68 mm Hg (USCG, 1999)
19.50 mmHg
19.5 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 2
14 mmHg

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Impurities

Water 0.09%; alkalinity 0.22 meq/g

Other CAS

109-74-0

Wikipedia

Butyronitrile

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Prepd from 1-butanol by controlled cyanation with NH3 @ 300 °C in presence of nickel-aluminum oxide catalysts.

General Manufacturing Information

All other basic organic chemical manufacturing
Butanenitrile: ACTIVE

Analytic Laboratory Methods

n-Butyronitrile may be estimated by GC.

Interactions

P-AMINOPROPIOPHENONE PROTECTED MICE AGAINST LETHAL DOSES OF POTASSIUM CYANIDE, & MANY ORGANOTHIOCYANATES & ORGANONITRILES.
The toxic mechanism of nitriles and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were closed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles. /Nitriles/

Dates

Modify: 2023-08-15

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